molecular formula C22H24N2O B14201501 n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine CAS No. 918343-74-5

n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine

Cat. No.: B14201501
CAS No.: 918343-74-5
M. Wt: 332.4 g/mol
InChI Key: IKVRIKDXJYFBTB-UHFFFAOYSA-N
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Description

n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine is a chemical compound with the molecular formula C22H24N2O It is known for its unique structure, which includes a benzyl group, a tert-butylphenoxy group, and a pyridin-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems and continuous flow reactors to ensure consistent production. The choice of reagents, catalysts, and solvents is crucial to achieving efficient and cost-effective synthesis.

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine moieties, using reagents such as alkyl halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzyl or pyridine derivatives.

Scientific Research Applications

n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the benzyl group enhances its lipophilicity and potential interactions with biological targets, while the tert-butylphenoxy group provides steric hindrance and stability.

Properties

CAS No.

918343-74-5

Molecular Formula

C22H24N2O

Molecular Weight

332.4 g/mol

IUPAC Name

N-benzyl-2-(2-tert-butylphenoxy)pyridin-3-amine

InChI

InChI=1S/C22H24N2O/c1-22(2,3)18-12-7-8-14-20(18)25-21-19(13-9-15-23-21)24-16-17-10-5-4-6-11-17/h4-15,24H,16H2,1-3H3

InChI Key

IKVRIKDXJYFBTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)NCC3=CC=CC=C3

Origin of Product

United States

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